molecular formula C13H8BrNOS B1347280 2-(Benzo[d]thiazol-2-yl)-4-bromophenol CAS No. 6344-17-8

2-(Benzo[d]thiazol-2-yl)-4-bromophenol

Cat. No.: B1347280
CAS No.: 6344-17-8
M. Wt: 306.18 g/mol
InChI Key: ZYMZFYQTMLOGQG-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)-4-bromophenol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Scientific Research Applications

2-(Benzo[d]thiazol-2-yl)-4-bromophenol has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol typically involves the condensation of 2-aminobenzenethiol with 4-bromophenol in the presence of a suitable catalyst. One common method is the cyclization of 2-aminobenzenethiol with 4-bromophenol using a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In industrial settings, the production of benzothiazole derivatives, including this compound, often involves multi-step processes that are optimized for high yield and purity. These processes may include the use of microwave irradiation, one-pot multicomponent reactions, and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)-4-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 2-(Benzo[d]thiazol-2-yl)-4-bromophenol imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for halogen bonding interactions. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMZFYQTMLOGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418064
Record name NSC50179
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-17-8
Record name NSC50179
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC50179
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Aminothiophenol (12.5 g, 0.1 mole) was dissolved in 30 ml. of pyridine and 20.1 g (0.1 mole) of 5-bromosalicylaldehyde was added dropwise during 15 minutes. The solution was warmed on a steam bath for 2 hours and then a stream of air was bubbled through the mixture while heating for another hour. The mixture was poured into 300 ml. of 2 N HCl which was then stirred until crystals formed. The product was removed by filtration, washed with water and recrystallized from ethanol, mp. 164°-165°. Yield, 8.0 g. (26%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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